

Physical and chemical properties of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

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Compound of Interest

Compound Name:	Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Cat. No.:	B128232

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An In-Depth Technical Guide to **Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of **Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate**. As a critical chiral building block in modern medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application.

Introduction and Strategic Importance

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is a substituted piperidine derivative of significant interest in the pharmaceutical industry.^[1] Its rigid, chiral scaffold makes it an invaluable intermediate for synthesizing complex molecular architectures with high stereospecificity. The precise orientation of the methyl and ethyl carboxylate groups at the C4 and C2 positions, respectively, provides a defined three-dimensional structure that is essential for achieving desired pharmacological activity in target drug molecules.

Its most notable application is as a key intermediate in the synthesis of Argatroban, a potent direct thrombin inhibitor.^[2] The stereochemistry of this building block is directly translated into the final active pharmaceutical ingredient (API), highlighting the necessity for stringent control over its synthesis and purity. This guide will delve into the core properties, synthesis, and

analytical validation of this compound, providing the foundational knowledge required for its successful implementation in a research and development setting.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. **Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate** is defined by a unique set of identifiers and a specific stereochemical configuration.

A 2D representation of **Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	74892-82-3 [3] [4]
Molecular Formula	C ₉ H ₁₇ NO ₂ [2] [3]
Molecular Weight	171.24 g/mol [1] [5]
IUPAC Name	ethyl (2R,4R)-4-methylpiperidine-2-carboxylate [5]
InChI Key	GHBNOCBWSUHAAA-HTQZYQBOSA-N [2] [5]

| Synonyms | (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate, (2R-trans)-4-Methyl-2-piperidinecarboxylic Acid Ethyl Ester, Argatroban intermediate B[\[2\]](#) |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. For **Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate**, these properties are critical for designing purification protocols and formulation strategies.

Table 2: Key Physicochemical Properties

Property	Value	Source
Appearance	Colorless Liquid	[2] [6]
Boiling Point	226.1 ± 33.0 °C at 760 mmHg (Predicted)	[3] [4]
Density	1.0 ± 0.1 g/cm³ (Predicted)	[3]
Flash Point	90.5 ± 25.4 °C (Predicted)	[3]
LogP	1.48	[3]

| Purity | Typically ≥99% for pharmaceutical applications |[\[1\]](#)[\[7\]](#) |

Note: Much of the publicly available data for properties like boiling point and density are computationally predicted. Experimental validation is recommended for process-critical applications.

Synthesis and Purification: A High-Level Overview

The synthesis of **Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate** is a multi-step process that demands rigorous control over stereochemistry. Several patented routes exist, often starting from commercially available materials like 4-methyl-2-cyanopiperidine or diethyl oxalate.[\[8\]](#)[\[9\]](#) The choice of synthetic route is a critical decision driven by factors such as raw material cost, scalability, and the desired enantiomeric purity.

A generalized synthetic approach involves the following key stages:

- Ring Formation/Functionalization: Initial steps focus on constructing the substituted piperidine ring or modifying a pre-existing one.[\[7\]](#)[\[9\]](#)
- Esterification: The carboxylic acid at the C2 position is converted to its ethyl ester.[\[8\]](#)
- Stereochemical Resolution: This is the most crucial phase. The racemic or diastereomeric mixture of the piperidine ester is resolved to isolate the desired (2R,4R) isomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid, followed by fractional crystallization.[\[8\]](#)

- Purification: The isolated product is purified to remove residual solvents, starting materials, and isomeric impurities. High-performance liquid chromatography (HPLC) and column chromatography are standard techniques to achieve the high purity (>99%) required for pharmaceutical use.[7]

A generalized workflow for the synthesis and purification of the target compound.

Analytical Characterization

Robust analytical methods are essential to confirm the structure, identity, and purity of **Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate**. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is used to confirm the molecular structure. Key signals would include a triplet and quartet for the ethyl group, characteristic multiplets for the piperidine ring protons, and a singlet or doublet for the C4-methyl group. The coupling constants between protons on the piperidine ring can help elucidate the relative stereochemistry (cis/trans).
- ¹³C NMR: The carbon NMR spectrum should show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the absence of significant impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment.

- Reverse-Phase HPLC: Used to determine the overall purity and quantify any non-isomeric impurities.
- Chiral HPLC: This is a critical, mandatory test to determine the enantiomeric purity. A specialized chiral column is used to separate the (2R,4R) enantiomer from its (2S,4S) counterpart and any other diastereomers, ensuring the product meets the stringent requirements for pharmaceutical synthesis.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS), it can also serve as a powerful tool for identifying volatile impurities. The expected exact mass is 171.1259.[\[3\]](#)

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

- **Handling:** Standard laboratory practice dictates handling in a well-ventilated area or chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[\[10\]](#) Avoid inhalation of vapors and contact with skin and eyes.[\[11\]](#)
- **Storage:** To ensure long-term stability and prevent degradation, **Ethyl (2R,4R)-4-methyl-2-piperidinocarboxylate** should be stored in a tightly sealed container in a freezer.[\[1\]](#) Proper cold storage is essential for preserving its chemical structure and purity, particularly for long-term use in research or production.[\[1\]](#)
- **Stability:** The compound is generally stable under recommended storage conditions.[\[11\]](#) However, it is incompatible with strong oxidizing agents and strong bases. Avoid exposure to heat, sparks, and open flames.[\[11\]](#)

Conclusion

Ethyl (2R,4R)-4-methyl-2-piperidinocarboxylate is more than just a chemical intermediate; it is an enabling tool for the creation of stereochemically complex pharmaceuticals. Its synthesis requires a sophisticated understanding of organic chemistry, and its use demands rigorous analytical oversight. This guide provides the core technical knowledge base for scientists to confidently source, handle, and apply this vital building block in their drug discovery and development programs.

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